molecular formula C21H21N5O3S B2376984 N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 888422-87-5

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No.: B2376984
CAS No.: 888422-87-5
M. Wt: 423.49
InChI Key: WQOCTKHCTQHSEL-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino, oxo, and thio groups, along with a benzamide moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the thio group: The thio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the benzamide moiety: This step may involve the coupling of the pyrimidine derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and thio groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrimidine derivatives.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrimidine ring suggests it could interfere with nucleic acid metabolism or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-amino-6-oxo-2-((2-oxo-2-phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
  • **N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Uniqueness

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the o-tolylamino group. This structural uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[4-amino-2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-12-7-9-14(10-8-12)19(28)24-17-18(22)25-21(26-20(17)29)30-11-16(27)23-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOCTKHCTQHSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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